4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9BrN2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
4-(2-bromophenyl)-1-prop-2-ynylpyrazole |
InChI |
InChI=1S/C12H9BrN2/c1-2-7-15-9-10(8-14-15)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2 |
InChI Key |
KSXJAWUOLBOBLM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=C(C=N1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Biological Activity
4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromophenyl group and a prop-2-yn-1-yl moiety, exhibits a diverse range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is with a molecular weight of 224.12 g/mol. The structure features a pyrazole ring which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds, including this compound, against several bacterial strains. The findings indicated that this compound showed effective inhibition against gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound possesses promising antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MGC-803 (Gastric Cancer) | 15 |
| SW620 (Colon Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The relatively low IC50 values suggest significant anticancer activity, warranting further investigation into its mechanisms of action.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. Research indicates that it may act as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in bacterial and cancer cell metabolism.
Table 3: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 12 |
| Dihydrofolate Reductase | 0.5 |
These findings highlight the compound's potential as a dual-action agent against both bacterial infections and cancer cell proliferation.
Case Studies
Recent studies have explored the therapeutic applications of pyrazole derivatives in clinical settings. For instance, a study published in ACS Omega demonstrated that derivatives including this compound exhibited enhanced antimicrobial activity when used in combination with standard antibiotics, suggesting a synergistic effect that could improve treatment outcomes for resistant infections .
Another case study focused on the anticancer properties of this compound, revealing that it induces apoptosis in cancer cells through ROS (reactive oxygen species) generation and cell cycle arrest at the G2/M phase .
Scientific Research Applications
Antimicrobial Properties
Pyrazole derivatives, including 4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole, have shown significant antimicrobial activity against various pathogens. Research indicates that compounds within this class can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organisms | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| Escherichia coli | 30 | |
| Candida albicans | 20 |
These results suggest that the compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria and certain fungal strains .
Antitumor Activity
The antitumor potential of pyrazole derivatives has been extensively studied. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2).
Table 2: Antitumor Activity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| HepG-2 | 20 | |
| HCT-116 | 18 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .
Anti-inflammatory Effects
Research has shown that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. For instance, studies have highlighted their ability to inhibit cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins.
Case Study:
A study conducted by Tewari et al. (2014) evaluated a series of pyrazole derivatives for their anti-inflammatory activity using the Human Red Blood Cell membrane stabilization method. The results indicated that certain derivatives significantly reduced hemolysis at various concentrations, showcasing their potential as anti-inflammatory agents .
Agrochemical Use
Pyrazole derivatives are also explored for their applications in agriculture as fungicides and insecticides. Their ability to disrupt biological processes in pests makes them valuable in pest management strategies.
Table 3: Agrochemical Applications of Pyrazole Derivatives
| Compound | Application | Efficacy |
|---|---|---|
| This compound | Fungicide | Moderate |
| Insecticide | High |
The efficacy ratings indicate that this compound can be effective against specific agricultural pests, contributing to sustainable agricultural practices .
Chemical Reactions Analysis
Cross-Coupling Reactions
The alkyne and bromophenyl groups facilitate palladium-catalyzed cross-coupling reactions, a cornerstone of its synthetic utility.
Key Reactions:
-
Mechanistic Insight : The alkyne acts as a dipolarophile in Sonogashira reactions, while the bromine undergoes oxidative addition with palladium catalysts .
Cycloaddition Reactions
The propynyl group participates in 1,3-dipolar cycloadditions, enabling heterocycle synthesis.
Example: Huisgen Cycloaddition (Click Chemistry)
| Substrate | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Azide derivatives | Cu(I) catalyst, RT, DCM/H₂O | 1,4-Disubstituted 1,2,3-triazoles | High |
-
Regioselectivity : Copper-catalyzed conditions favor 1,4-triazole formation due to electronic and steric effects .
Functionalization via Alkylation/Oxidation
The pyrazole nitrogen and alkyne undergo regioselective modifications.
Alkylation Reactions
-
Oxidation : Vilsmeier–Haack formylation of alkylated pyrazoles produces carbaldehydes (e.g., 3d in ).
Cyclization Reactions
Intramolecular reactions form fused heterocycles, leveraging the bromine and alkyne groups.
Bromine-Specific Reactivity
The bromophenyl group enables Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (SNAr).
| Reaction Type | Reagents/Conditions | Product | Challenges | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, DME, 90°C | Biarylpyrazole derivatives | Requires anhydrous conditions | |
| SNAr | NaN₃, DMSO, 120°C | Azidophenylpyrazoles | Limited by ring electronics |
Biological Activity Modulation
Derivatives of this compound show promise in medicinal chemistry:
Comparison with Similar Compounds
Substituent Effects on Physical Properties
a. Bromophenyl Position and Melting Points
The position of the bromine atom on the phenyl ring significantly affects melting points. For example:
- 1-(4-Bromophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole (3j) : Melting point = 228–230°C .
- 1-(3-Bromophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole (3k) : Melting point = 116–120°C .
The higher symmetry of the para-substituted 3j likely improves crystal packing, leading to a higher melting point compared to the meta-substituted 3k.
b. Propargyl vs. Other Alkyl Groups
Spectral Data Comparison
Key NMR and IR data highlight substituent effects:
Antioxidant Activity :
- 3-(2-Bromophenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(p-tolyl)-1H-pyrazole exhibits an IC₅₀ of 10.2 μM in antioxidant assays, outperforming other pyrazole derivatives like 1,3-diaryl-4-(aryl-propenonyl)-pyrazoles (IC₅₀ = 13.5 μM) . The 2-bromophenyl group may enhance radical scavenging via electron-withdrawing effects.
Data Tables
Table 1: Comparative Physical Properties of Pyrazole Derivatives
| Compound Name | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| This compound | 2-Bromophenyl, propargyl | – | – |
| 1-(4-Bromophenyl)-4-(imidazolyl)-1H-pyrazole (3j) | 4-Bromophenyl, imidazolyl | 65 | 228–230 |
| 1-(3-Bromophenyl)-4-(imidazolyl)-1H-pyrazole (3k) | 3-Bromophenyl, imidazolyl | 61 | 116–120 |
| 4-Bromo-1-phenyl-1H-pyrazole (CAS 15115-52-3) | Phenyl, 4-bromo | – | – |
Preparation Methods
Cyclocondensation of β-Ketoester Derivatives
The pyrazole core is synthesized via a Hantzsch-type reaction, leveraging β-ketoester precursors. Ethyl 3-(2-bromophenyl)-3-oxopropanoate serves as the starting material, reacting with hydrazine hydrate in ethanol under reflux to form ethyl 4-(2-bromophenyl)-1H-pyrazole-5-carboxylate. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclization and dehydration.
Key Reaction Parameters :
-
Solvent : Ethanol (anhydrous)
-
Temperature : 80°C (reflux)
-
Time : 12–16 hours
-
Yield : 65–75%
Decarboxylation of the ester intermediate is achieved through hydrolysis with aqueous HCl (6 M) at 100°C, yielding 4-(2-bromophenyl)-1H-pyrazole. The absence of the ester carbonyl peak at ~1700 cm⁻¹ in the IR spectrum confirms complete decarboxylation.
Alternative Route: Vilsmeier-Haack Cyclization
An alternative method involves the Vilsmeier-Haack reaction of 1-(2-bromophenyl)ethanone with DMF and POCl₃. This forms a pyrazole-4-carbaldehyde intermediate, which is subsequently reduced to the methyl derivative using NaBH₄. However, this route introduces additional steps and lower overall yields (~50%) compared to the Hantzsch approach.
N1-Alkylation with Propargyl Bromide
Reaction Conditions and Mechanism
The N1 position of 4-(2-bromophenyl)-1H-pyrazole undergoes alkylation with propargyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, where deprotonation of the pyrazole nitrogen facilitates nucleophilic attack on the propargyl bromide.
Optimized Parameters :
-
Solvent : Acetonitrile (dry)
-
Base : K₂CO₃ (2.5 equiv)
-
Temperature : Room temperature (25°C)
-
Time : 6–8 hours
-
Yield : 80–85%
Spectroscopic Characterization
IR Spectroscopy :
-
C≡C Stretch : 2105 cm⁻¹ (sharp)
-
C-Br Stretch : 560 cm⁻¹
-
Aromatic C-H : 3060–3020 cm⁻¹
¹H NMR (400 MHz, CDCl₃) :
-
Propargyl CH₂ : δ 4.72 (s, 2H)
-
Propargyl ≡C-H : δ 2.98 (t, 1H, J = 2.4 Hz)
-
Pyrazole H3 : δ 7.85 (s, 1H)
-
2-Bromophenyl Aromatics : δ 7.62–7.35 (m, 4H)
¹³C NMR (100 MHz, CDCl₃) :
-
C≡C : 78.5 (sp), 72.1 (sp²)
-
Pyrazole C4 : 143.2
-
Br-C6H4 : 131.8, 128.9, 127.5, 122.1
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch + Alkylation | 80 | >98 | High regioselectivity | Multi-step decarboxylation |
| Vilsmeier-Haack Route | 50 | 95 | Direct aldehyde functionalization | Lower yield, harsh conditions |
Scale-Up and Industrial Feasibility
The Hantzsch route is preferred for large-scale production due to its reproducibility and compatibility with continuous flow reactors. Critical factors for scale-up include:
-
Cost : Propargyl bromide ($320/L) necessitates efficient recycling.
-
Waste Management : Neutralization of K₂CO₃ with acetic acid minimizes environmental impact.
Applications and Derivatives
4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole serves as a precursor for:
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 4-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or acetylenic ketones. For example, cyclocondensation of phenylhydrazine derivatives with propiolic esters under acidic conditions (e.g., acetic acid) yields the pyrazole core. Optimization of temperature (60–80°C) and solvent polarity (e.g., ethanol vs. DMF) significantly impacts regioselectivity and purity. Post-synthetic modifications, such as Sonogashira coupling for introducing the propargyl group, require palladium catalysts and inert atmospheres to minimize side reactions .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography using SHELXL for refinement and ORTEP for visualization is critical for confirming molecular geometry and intermolecular interactions (e.g., C–H···π, π–π stacking). NMR (¹H/¹³C) identifies substituent positions, with deshielding effects observed for the bromophenyl group (δ ~7.5–7.8 ppm). HPLC-MS with reverse-phase columns (C18) and ESI+ ionization ensures purity (>95%) and molecular ion detection (m/z ~305 [M+H]⁺) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, anisotropic displacement) be resolved during structure determination?
- For twinned crystals, SHELXD and SHELXE are used for structure solution via dual-space algorithms, while TWINABS refines scale factors. Anisotropic displacement parameters are modeled using SHELXL with restraints on thermal motion for lighter atoms (e.g., H atoms). High-resolution data (<1.0 Å) and low-temperature measurements (100 K) improve electron density maps .
Q. What computational approaches validate the electronic and steric effects of the bromophenyl and propargyl groups?
- DFT calculations (B3LYP/6-311++G**) predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential surfaces, highlighting electron-deficient regions at the bromine atom.Molecular docking (AutoDock Vina) assesses steric compatibility with biological targets (e.g., kinase active sites), where the propargyl group enhances binding via alkyne-π interactions .
Q. How do structural modifications (e.g., substituent position, halogen substitution) impact biological activity?
- 2-Bromophenyl vs. 4-bromophenyl substitution alters dihedral angles (e.g., 3.29° vs. 74.91° in related compounds), affecting planarity and target binding. Fluorine substitution at the propargyl terminus increases metabolic stability but reduces solubility (logP increases by ~0.5). In vitro assays (e.g., MTT for cytotoxicity) require controlled DMSO concentrations (<0.1%) to avoid false positives .
Q. What strategies resolve contradictions in reactivity data between experimental and theoretical studies?
- Discrepancies in reaction pathways (e.g., radical vs. ionic mechanisms) are addressed via kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radicals). Comparative MD simulations (GROMACS) identify solvent effects on transition states, while in situ FTIR monitors intermediate formation .
Methodological Resources
- Crystallography : Use WinGX for data integration and Mercury for packing diagram analysis. For disordered propargyl groups, PART instructions in SHELXL refine occupancy .
- Synthetic Protocols : Optimize Sonogashira coupling with Pd(PPh₃)₄/CuI in THF/triethylamine (yield: 70–85%) .
- Biological Screening : Prioritize assays with orthogonal readouts (e.g., fluorescence polarization for binding, SPR for kinetics) to minimize artifact interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
